2,5-dichloro-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide
Übersicht
Beschreibung
2,5-dichloro-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide, commonly known as DCTB, is a sulfonamide-based compound that has been widely used in scientific research. DCTB is a potent inhibitor of a wide range of enzymes, including carbonic anhydrases, proteases, and phosphodiesterases. This compound has been extensively studied for its potential applications in various fields, including cancer research, drug discovery, and enzyme inhibition.
Wirkmechanismus
DCTB exerts its inhibitory activity by binding to the active site of target enzymes and blocking their activity. The sulfonamide group of DCTB interacts with the zinc ion in the active site of carbonic anhydrases, while the phenyl ring and trifluoromethoxy group interact with hydrophobic residues in the active site. This interaction results in the inhibition of enzyme activity and the disruption of cellular processes that rely on the activity of the target enzyme.
Biochemical and Physiological Effects:
DCTB has been shown to have a wide range of biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells and to induce apoptosis in vitro. DCTB has also been shown to have anti-inflammatory properties and to inhibit the activity of phosphodiesterases, which are involved in the regulation of cAMP and cGMP signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
DCTB has several advantages as a tool for scientific research. This compound is highly potent and selective in its inhibitory activity, making it a useful tool for studying enzyme inhibition and for the development of novel enzyme inhibitors. However, DCTB has several limitations, including its potential toxicity and the need for careful handling and storage. In addition, the high potency of DCTB may make it difficult to use in certain experimental settings, and its inhibitory activity may be affected by the presence of other compounds or proteins in the experimental system.
Zukünftige Richtungen
There are several future directions for the study of DCTB and its potential applications in scientific research. One direction is the development of novel enzyme inhibitors based on the structure of DCTB. Another direction is the study of DCTB as a potential therapeutic agent for the treatment of cancer and other diseases. Additionally, the study of the biochemical and physiological effects of DCTB may lead to the discovery of new signaling pathways and cellular processes that are regulated by the activity of target enzymes.
Wissenschaftliche Forschungsanwendungen
DCTB has been widely used in scientific research as a tool for studying enzyme inhibition and as a potential therapeutic agent. This compound has been shown to have potent inhibitory activity against a wide range of enzymes, including carbonic anhydrases, proteases, and phosphodiesterases. DCTB has been used as a lead compound for the development of novel enzyme inhibitors and has been studied for its potential applications in cancer research, drug discovery, and enzyme inhibition.
Eigenschaften
IUPAC Name |
2,5-dichloro-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2F3NO3S/c14-8-1-6-11(15)12(7-8)23(20,21)19-9-2-4-10(5-3-9)22-13(16,17)18/h1-7,19H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPBNUIQXZNWOGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)OC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2F3NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dichloro-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.